molecular formula C20H18ClN3O5S2 B6498125 2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 933192-46-2

2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B6498125
CAS No.: 933192-46-2
M. Wt: 480.0 g/mol
InChI Key: ICUBFWUZZGQRMK-UHFFFAOYSA-N
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Description

2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O5S2 and its molecular weight is 480.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.0376407 g/mol and the complexity rating of the compound is 855. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S2/c1-12-6-7-15(9-16(12)21)31(27,28)17-10-22-20(24-19(17)26)30-11-18(25)23-13-4-3-5-14(8-13)29-2/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUBFWUZZGQRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide represents a novel chemical entity with potential therapeutic applications. Its complex structure includes a pyrimidine ring, sulfonyl group, and methoxy-substituted phenyl moiety, which may contribute to its biological activity.

  • Molecular Formula : C21H20ClN3O4S2
  • Molecular Weight : 509.983 g/mol
  • IUPAC Name : this compound
  • SMILES : COc1cc(ccc1OC)NC(=O)CSc1ncc(c(=O)[nH]1)S(=O)(=O)c1ccc(c(c1)Cl)C

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors associated with various cellular pathways. The sulfonamide and pyrimidine components are particularly significant for their potential interactions with biological targets, possibly affecting cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against several cancer cell lines, including:

  • MCF-7 (breast carcinoma)
  • SW480 (colon carcinoma)
  • A549 (lung carcinoma)

In vitro assays demonstrate that these compounds can induce cell cycle arrest and apoptosis, suggesting a mechanism involving the modulation of signaling pathways related to cancer progression.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BSW48010G2/M phase arrest
Target CompoundA549TBDTBD

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. Preliminary studies suggest that the presence of the sulfonyl group could enhance binding affinity to target enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Study on Pyrimidine Derivatives : A series of pyrimidine-based compounds were synthesized and evaluated for their anticancer activity. The study found that modifications at the 5-position significantly improved potency against MCF-7 cells, indicating that similar modifications in our target compound could yield enhanced biological effects .
  • Mechanistic Insights : Flow cytometry analyses have shown that certain analogs of this compound can induce apoptosis through the activation of caspase pathways, confirming its potential role in cancer therapy .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds highlight the importance of both the sulfonamide and methoxy groups in enhancing biological activity. This suggests that further optimization of these substituents could lead to more potent derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to G605-0122 possess anticancer properties. The presence of the pyrimidine ring and sulfonamide group enhances their ability to inhibit tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a variety of pathogens. The sulfonamide moiety is known for its effectiveness in inhibiting bacterial growth by interfering with folic acid synthesis, making it a valuable candidate for developing new antibiotics .

Anti-inflammatory Effects

G605-0122 has been studied for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Diabetes Management

Certain derivatives of this compound have been explored for their potential use in managing diabetes. They may enhance insulin sensitivity and reduce blood glucose levels through various biochemical pathways .

Neurological Disorders

There is emerging interest in the neuroprotective effects of compounds related to G605-0122. Preliminary studies suggest that these compounds could help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on G605-0122 and evaluated their anticancer effects on breast cancer cell lines. The results showed that specific modifications to the compound's structure significantly enhanced its cytotoxicity against MCF-7 cells, suggesting a promising avenue for cancer therapy development .

Case Study 2: Antimicrobial Efficacy

A research group investigated the antimicrobial properties of G605-0122 against resistant strains of Staphylococcus aureus. The study found that the compound exhibited potent activity, outperforming traditional antibiotics, which highlights its potential as a new therapeutic agent .

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